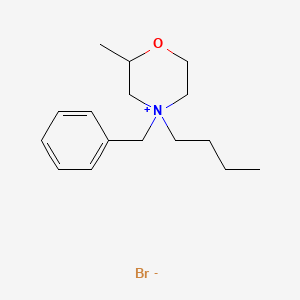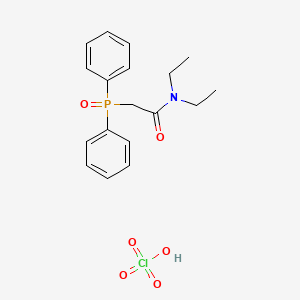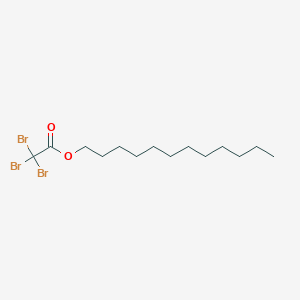
3-Methyl-1-oxo-2-(propoxycarbonyl)quinoxalin-1-ium-4(1H)-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-oxo-2-(propoxycarbonyl)quinoxalin-1-ium-4(1H)-olate is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-oxo-2-(propoxycarbonyl)quinoxalin-1-ium-4(1H)-olate typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include the reaction of a substituted benzene derivative with a suitable pyrazine precursor, followed by functional group modifications to introduce the propoxycarbonyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions
3-Methyl-1-oxo-2-(propoxycarbonyl)quinoxalin-1-ium-4(1H)-olate can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline dioxides, while reduction could produce quinoxaline derivatives with reduced functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of materials with specific properties, such as electronic or photonic materials.
作用機序
The mechanism of action of 3-Methyl-1-oxo-2-(propoxycarbonyl)quinoxalin-1-ium-4(1H)-olate involves its interaction with molecular targets in biological systems. This may include binding to specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with a benzene-pyrazine fused ring structure.
2-Methylquinoxaline: A derivative with a methyl group at the 2-position.
3-Methylquinoxaline: A derivative with a methyl group at the 3-position.
Uniqueness
3-Methyl-1-oxo-2-(propoxycarbonyl)quinoxalin-1-ium-4(1H)-olate is unique due to the presence of the propoxycarbonyl group, which may impart specific chemical and biological properties not found in other quinoxaline derivatives.
特性
| 92830-02-9 | |
分子式 |
C13H14N2O4 |
分子量 |
262.26 g/mol |
IUPAC名 |
propyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-3-8-19-13(16)12-9(2)14(17)10-6-4-5-7-11(10)15(12)18/h4-7H,3,8H2,1-2H3 |
InChIキー |
FWFBLEOTZPLQRG-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C1=C(N(C2=CC=CC=C2[N+]1=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)


![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)
![2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid](/img/structure/B14353572.png)

